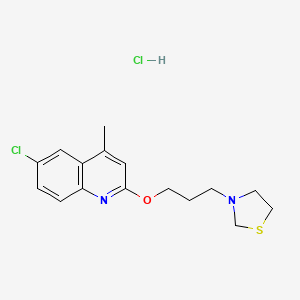
Thiazolidine, 3-(3-(6-chloro-4-methyl-2-quinolinyloxy)propyl)-, hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thiazolidine, 3-(3-(6-chloro-4-methyl-2-quinolinyloxy)propyl)-, hydrochloride is a chemical compound with the molecular formula C16-H19-Cl-N2-O-S.Cl-H and a molecular weight of 359.34 . This compound is known for its unique structure, which includes a thiazolidine ring and a quinoline moiety, making it a subject of interest in various scientific fields .
Preparation Methods
The synthesis of Thiazolidine, 3-(3-(6-chloro-4-methyl-2-quinolinyloxy)propyl)-, hydrochloride typically involves the reaction of 6-chloro-4-methyl-2-quinoline with a suitable thiazolidine derivative under specific conditions. The reaction conditions often include the use of solvents like dichloromethane or ethanol and catalysts such as triethylamine. Industrial production methods may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield .
Chemical Reactions Analysis
Thiazolidine, 3-(3-(6-chloro-4-methyl-2-quinolinyloxy)propyl)-, hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of reduced thiazolidine derivatives.
Scientific Research Applications
Thiazolidine, 3-(3-(6-chloro-4-methyl-2-quinolinyloxy)propyl)-, hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including infections and cancer.
Mechanism of Action
The mechanism of action of Thiazolidine, 3-(3-(6-chloro-4-methyl-2-quinolinyloxy)propyl)-, hydrochloride involves its interaction with specific molecular targets and pathways. The quinoline moiety is known to interact with DNA and enzymes, potentially inhibiting their function. The thiazolidine ring may also play a role in modulating biological activities by interacting with proteins and other biomolecules .
Comparison with Similar Compounds
Thiazolidine, 3-(3-(6-chloro-4-methyl-2-quinolinyloxy)propyl)-, hydrochloride can be compared with other similar compounds, such as:
Thiazolidine derivatives: These compounds share the thiazolidine ring structure but may have different substituents, leading to varied biological activities.
Quinoline derivatives: Compounds with the quinoline moiety are known for their antimicrobial and anticancer properties, similar to this compound.
Chloroquinoline compounds: These compounds have a chloro group on the quinoline ring, which is crucial for their biological activity.
Properties
CAS No. |
41288-10-2 |
|---|---|
Molecular Formula |
C16H20Cl2N2OS |
Molecular Weight |
359.3 g/mol |
IUPAC Name |
3-[3-(6-chloro-4-methylquinolin-2-yl)oxypropyl]-1,3-thiazolidine;hydrochloride |
InChI |
InChI=1S/C16H19ClN2OS.ClH/c1-12-9-16(18-15-4-3-13(17)10-14(12)15)20-7-2-5-19-6-8-21-11-19;/h3-4,9-10H,2,5-8,11H2,1H3;1H |
InChI Key |
LLWOSCXMBDNLHR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC2=C1C=C(C=C2)Cl)OCCCN3CCSC3.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















